3-(3-Chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
Overview
Description
3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
This compound may be used in the synthesis of various urea compounds .Molecular Structure Analysis
The linear formula of this compound is ClC6H3(CH3)NCO .Chemical Reactions Analysis
This compound is used in the synthesis of various urea compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.59, a refractive index n20/D of 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymer Research
Researchers have explored the properties of electrophilic trisubstituted ethylenes, including compounds similar to 3-(3-Chloro-4-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone. These compounds have been used in the synthesis of novel copolymers with styrene. The copolymers exhibited high glass transition temperatures, indicating a substantial decrease in chain mobility due to the high dipolar character of the compounds. Such research contributes to the development of advanced materials with specific thermal and mechanical properties (Kim et al., 1999).
Chiral Intermediate Synthesis
The compound has been used as a chiral intermediate in synthesizing antidepressant drugs. Saccharomyces cerevisiae reductase, an enzyme, has been employed to synthesize (S)-3-chloro-1-phenyl-1-propanol, a key intermediate, with high enantioselectivity. This highlights its importance in the pharmaceutical industry for producing enantiomerically pure compounds (Choi et al., 2010).
Cytotoxic Agents
The compound has been investigated as a potential precursor for potent cytotoxic agents. Its derivatives have been synthesized and explored for their efficacy, indicating the compound's relevance in cancer research and therapy (Mete et al., 2007).
Drug Metabolism Studies
Research has been conducted to synthesize 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, in a [3H]-labelled form. This is important for studying the drug's metabolism and disposition, providing insights into its pharmacokinetics (Hill & Wisowaty, 1990).
Pesticide Interaction Studies
It has also been part of studies involving pesticide interactions. Specifically, when combined with other herbicides, it has been shown to transform into unexpected residues. This highlights its role in environmental chemistry and safety evaluations of agricultural chemicals (Bartha, 1969).
Safety and Hazards
Properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO/c1-10-2-4-12(9-14(10)18)20-7-6-16(21)11-3-5-13(17)15(19)8-11/h2-5,8-9,20H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQSDGMBSGXHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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